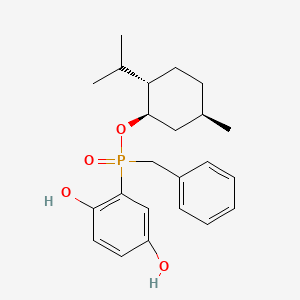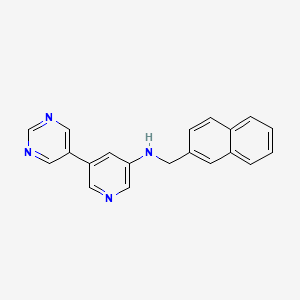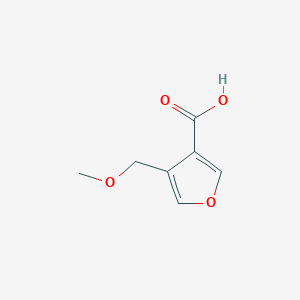![molecular formula C12H22O5 B12908832 4-(Diethoxymethyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol CAS No. 62440-02-2](/img/structure/B12908832.png)
4-(Diethoxymethyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diethoxymethyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol is a complex organic compound with the molecular formula C12H22O5 It features a cyclopenta[b]furan ring system with diethoxymethyl and diol functional groups
Preparation Methods
The synthesis of 4-(Diethoxymethyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol involves multiple steps, typically starting from simpler organic molecules. . Industrial production methods may involve optimized reaction conditions and catalysts to increase yield and purity.
Chemical Reactions Analysis
4-(Diethoxymethyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol groups into corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Diethoxymethyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for developing pharmaceuticals with potential therapeutic effects.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Diethoxymethyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes such as enzyme inhibition or activation . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 4-(Diethoxymethyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol include:
Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one: This compound shares a similar cyclopenta[b]furan ring system but differs in functional groups.
Corey lactone diol: Another compound with a similar ring structure, used in organic synthesis
Properties
CAS No. |
62440-02-2 |
|---|---|
Molecular Formula |
C12H22O5 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
4-(diethoxymethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol |
InChI |
InChI=1S/C12H22O5/c1-3-15-12(16-4-2)11-7-5-10(14)17-9(7)6-8(11)13/h7-14H,3-6H2,1-2H3 |
InChI Key |
YCGDVWVLJIQEAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1C2CC(OC2CC1O)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


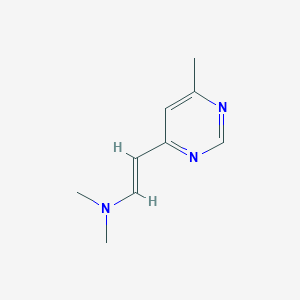
![Cis-3a-nitro-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine](/img/structure/B12908766.png)
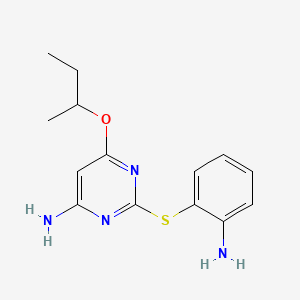

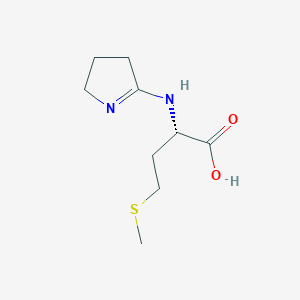
![3,4-Dimethyl-5-[5-methyl-2-(propan-2-yl)phenyl]-1,2-oxazole](/img/structure/B12908788.png)
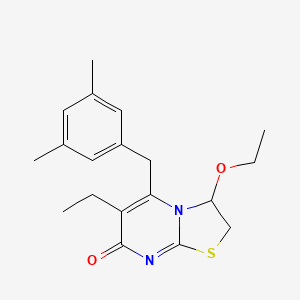
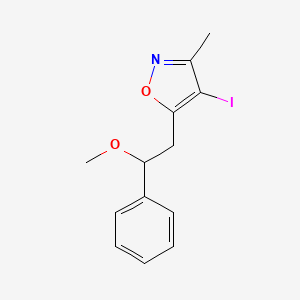

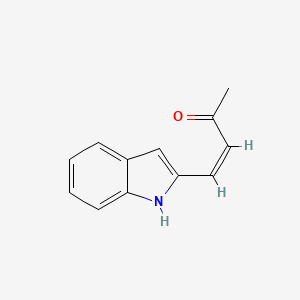
![4-methoxy-7-methyl-2H-triazolo[4,5-d]pyridazine](/img/structure/B12908807.png)
